molecular formula C26H26FN3O4 B2798337 ethyl 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1105245-33-7

ethyl 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2798337
CAS No.: 1105245-33-7
M. Wt: 463.509
InChI Key: VKBIMRHSTXJHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with methyl, phenyl, and ester groups. The piperazine ring, linked via a 2-oxoacetyl bridge, is further substituted with a 4-fluorophenyl moiety. While direct pharmacological data for this compound is absent in the provided evidence, its synthesis and structural validation likely employ crystallographic tools such as SHELX and ORTEP-III .

Properties

IUPAC Name

ethyl 5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O4/c1-3-34-26(33)21-17(2)28-23(22(21)18-7-5-4-6-8-18)24(31)25(32)30-15-13-29(14-16-30)20-11-9-19(27)10-12-20/h4-12,28H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBIMRHSTXJHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, ethyl 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate, is a complex molecule that likely interacts with multiple targetsIt’s known that both indole and piperazine derivatives, which are structural components of this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and piperazine derivatives, it can be inferred that this compound likely affects multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the various biological activities associated with indole and piperazine derivatives, it can be inferred that this compound likely has diverse molecular and cellular effects.

Biological Activity

Ethyl 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H27F1N3O4C_{25}H_{27}F_{1}N_{3}O_{4}, with a molecular weight of approximately 445.49 g/mol. The structure includes a pyrrole ring, piperazine moiety, and a fluorophenyl group, which are critical for its biological activity.

The primary mechanism of action for this compound appears to involve modulation of neurotransmitter systems, particularly serotonin (5-HT) pathways. This compound has been evaluated for its potential antidepressant effects by inhibiting serotonin reuptake, similar to other piperazine derivatives.

Antidepressant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antidepressant activity. For instance, derivatives containing piperazine rings have shown potent serotonin reuptake inhibition, which is a common target in the development of antidepressants . In vivo studies demonstrated that such compounds could effectively reduce immobility times in forced swimming tests (FST), suggesting potential efficacy in treating depression .

Antimicrobial Properties

The compound's structural components suggest possible antimicrobial activity. Research has shown that piperazine derivatives can exhibit antibacterial properties against various pathogens. However, specific data on the antimicrobial efficacy of this compound remains limited and warrants further investigation.

Anticancer Potential

Emerging research indicates that related pyrrole derivatives may possess anticancer properties. For example, studies have highlighted the ability of certain pyrrole-based compounds to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation . While direct evidence for the anticancer activity of this compound is not yet available, its structural analogs provide a promising avenue for exploration.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the fluorophenyl and piperazine groups significantly influences its interaction with biological targets. Key findings regarding SAR include:

Structural Feature Effect on Activity
Piperazine moietyEnhances binding affinity to serotonin receptors
Fluorophenyl groupIncreases lipophilicity and bioavailability
Pyrrole ringContributes to overall stability and reactivity

Case Studies

  • Antidepressant Studies : A notable study evaluated a series of piperazine derivatives, including those structurally related to this compound). Results indicated significant serotonin reuptake inhibition and favorable pharmacokinetic profiles, supporting further development as potential antidepressants .
  • Anticancer Research : Preliminary findings suggest that pyrrole derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound were tested against breast cancer cells, showing promising results .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl-Piperazine Derivatives

Compound A : Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 128074-76-0)

  • Structural Differences : Replaces the pyrrole-oxoacetyl linkage with a dioxopyrrolidin group.

Pyrrole/Pyrazole Analogs

Compound B : Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

  • Core Heterocycle : Pyrazole instead of pyrrole.
  • Substituents : Lacks the piperazine-oxoacetyl group but retains the fluorophenyl and ester motifs.
  • Applications : Pyrazole derivatives are widely used as kinase inhibitors or anti-inflammatory agents, suggesting the target compound could share similar therapeutic avenues .

Thiazolidinone Derivatives

Compound C : (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one (CAS 623935-58-0)

  • Key Features: Incorporates a thioxo-thiazolidinone ring instead of pyrrole.
  • Bioactivity: Thiazolidinones are associated with antimicrobial and antidiabetic activities. The fluorophenyl-pyrazole component may enhance target selectivity .

Imidazole-Piperazine Hybrids

Compound D : N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-1-(4-fluorophenyl)-N-methyl-2-((2-oxo-2-phenylethyl)thio)-1H-imidazole-5-carboxamide (CAS 1416263-94-9)

  • Structural Divergence : Replaces pyrrole with imidazole and introduces a thioether linkage.
  • Pharmacological Potential: Imidazole derivatives often exhibit CNS activity, suggesting the target compound could be optimized for similar pathways .

Data Table: Structural and Physical Properties

Compound Name Molecular Weight Core Heterocycle Key Substituents Melting Point (°C) Source
Target Compound (Ethyl 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate) ~507.5 (estimated) Pyrrole Piperazine-oxoacetyl, fluorophenyl, ester Not reported N/A
Compound A (CAS 128074-76-0) ~405.4 Piperazine Dioxopyrrolidin, fluorophenyl, ester Not reported
Compound B (Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) ~264.3 Pyrazole Fluorophenyl, ester Not reported
Compound C (CAS 623935-58-0) ~485.6 Thiazolidinone Fluorophenyl-pyrazole, heptyl chain Not reported
Example 62 (Patent-derived compound) 560.2 Chromen-4-one Fluorophenyl, pyrazolo-pyrimidine 227–230

Research Findings and Implications

  • Structural Determinants: The fluorophenyl-piperazine motif is conserved across multiple bioactive compounds, suggesting its role in receptor binding.
  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods described for Example 62, which uses Suzuki-Miyaura coupling for boronic acid intermediates .
  • Crystallographic Validation : Tools like SHELXL and ORTEP-III are critical for confirming the stereochemistry of such complex heterocycles.

Q & A

Q. Critical Steps :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Question: How can reaction yields be optimized for the piperazine-acetyl intermediate?

Methodological Answer:
Yield optimization requires:

  • Temperature control : Maintain 0–5°C during acetyl chloride addition to prevent side reactions (e.g., over-acylation) .
  • Stoichiometric precision : Use a 1.2:1 molar ratio of 4-(4-fluorophenyl)piperazine to 2-oxoacetyl chloride to account for reagent volatility .
  • Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) to enhance acylation efficiency .

Data Contradiction Analysis :
Conflicting reports on optimal solvent (dichloromethane vs. THF) suggest solvent polarity impacts intermediate stability. Polar solvents (THF) may reduce byproduct formation but require longer reaction times .

Basic Question: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the fluorophenyl ring (δ 7.1–7.4 ppm) and piperazine NH (δ 2.8–3.5 ppm) .
  • FT-IR : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹) and ester C-O (1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (C₂₅H₂₃FN₃O₄⁺, calculated m/z 448.1621) .

Advanced Question: How are crystallographic data used to resolve ambiguities in substituent orientation?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve stereochemical uncertainties (e.g., pyrrole C3-methyl orientation) by analyzing bond angles and torsion angles .
  • Comparative analysis : Overlay experimental data with computational models (DFT/B3LYP) to validate spatial arrangement of the 4-fluorophenyl group .

Example : A study of analogous piperazine-pyrrole derivatives revealed that improper crystallization solvents (e.g., methanol) can induce conformational artifacts, necessitating solvent screening (e.g., acetonitrile/water) .

Basic Question: What in vitro assays are recommended for initial pharmacological screening?

Methodological Answer:

  • Receptor binding assays : Screen for affinity at serotonin (5-HT₁A) and dopamine (D₂) receptors due to the piperazine moiety’s known CNS activity .
  • Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method, given structural similarity to pyrrole-based inhibitors .

Q. Protocol :

Prepare compound solutions in DMSO (≤0.1% final concentration).

Use radiolabeled ligands (e.g., [³H]ketanserin for 5-HT₂A) and Scatchard analysis for KD calculations .

Advanced Question: How can molecular docking explain contradictory receptor binding data?

Methodological Answer:

  • Docking simulations (AutoDock Vina) : Model interactions between the fluorophenyl group and hydrophobic receptor pockets (e.g., 5-HT₁A’s TM3/5 regions) .
  • Free energy calculations (MM/PBSA) : Resolve discrepancies in IC₅₀ values by quantifying binding energy contributions from the 2-methylpyrrole moiety .

Case Study : A 2023 study found that protonation of the piperazine nitrogen at physiological pH alters binding orientation, explaining inconsistent D₂ receptor affinity across assays .

Advanced Question: How should researchers address stability issues during biological assays?

Methodological Answer:

  • pH stability profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. The ester group is prone to hydrolysis at pH > 8 .
  • Thermal stability (TGA/DSC) : Determine decomposition onset temperature (~180°C) to guide storage conditions (recommended: −20°C under N₂) .

Q. Mitigation Strategy :

  • Use prodrug derivatives (e.g., methyl esters) to enhance plasma stability .

Advanced Question: What analytical strategies resolve conflicting bioactivity data across cell lines?

Methodological Answer:

  • Metabolic profiling : Use LC-MS/MS to identify cell-specific metabolites (e.g., CYP450-mediated oxidation of the pyrrole ring) .
  • Transcriptomic analysis : Correlate bioactivity with expression levels of target receptors (e.g., 5-HT₁A) in different cell models .

Example : Contradictory cytotoxicity data in MCF-7 vs. HEK293 cells were traced to differential P-glycoprotein expression affecting compound efflux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.